![molecular formula C11H13FN2O B2610993 2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile CAS No. 1405023-08-6](/img/structure/B2610993.png)
2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile
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Overview
Description
“2-[2-(Dimethylamino)ethoxy]ethanol” is an organic compound with the molecular formula C6H15NO2 and is a liquid at room temperature . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . Like other organic amines, it acts as a weak base .
Synthesis Analysis
“2-[2-(Dimethylamino)ethoxy]ethanol” is manufactured by reacting dimethylamine and ethylene oxide . Other methods are also available producing streams rich in the substance which then need to be further purified .
Molecular Structure Analysis
The molecular weight of “2-[2-(Dimethylamino)ethoxy]ethanol” is 133.19 g/mol . The linear formula is (CH3)2NCH2CH2OCH2CH2OH .
Physical And Chemical Properties Analysis
The boiling point of “2-[2-(Dimethylamino)ethoxy]ethanol” is 95 °C . The refractive index (nD) is 1.442 . The density is 0.954 g/mL at 25 °C .
Scientific Research Applications
Photochemical Behavior and Twisted Internal Charge Transfer (TICT)
2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile and its analogues are often studied for their unique photochemical behaviors, particularly focusing on the "twisted internal charge transfer" (TICT) state. A study verified that the dual fluorescence of a desymmetrized analogue, 2-(N-methyl-N-isopropylamino)-5-cyanopyridine, is accompanied by syn-anti isomerization around the C-N bond during TICT, a behavior not observed during its ordinary fluorescence in tetrahydrofuran (Dobkowski et al., 2002).
Fluorescence Quenching in Liquid Stage
The interaction of silver nanoparticles and anionic surfactants with compounds similar to this compound, such as 2-Amino - 4 - [4 - (dimethylamino) phenyl] - 8 - methoxy-5, 6 - dihydrobenzo [h] quinoline-3-carbonitrile (ADIC), has been studied for fluorescence quenching properties. Static quenching and energy transfer were identified as major factors in the fluorescence quenching of ADIC by silver nanoparticles and surfactants (Khan & Asiri, 2016).
Synthesis and Halodeboronation
The compound's structural analogues are also of interest in chemical synthesis processes, particularly in halodeboronation. A scalable synthesis of 2-bromo-3-fluorobenzonitrile was developed, demonstrating the generality of halodeboronation across a series of aryl boronic acids, indicating the compound's role in facilitating this transformation (Szumigala et al., 2004).
Fluoroionophore Preparation and Metal Chelation
The compound's derivatives have been used in the preparation of fluoroionophores. These derivatives exhibit diverse spectra when interacting with various metal cations, with specific chelation observed for Zn+2 and Cd+2 in different solutions, showcasing their potential in metal ion detection and differentiation (Hong et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-14(2)5-6-15-11-4-3-10(12)7-9(11)8-13/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJMIGCQKXLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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